An In-depth Technical Guide to 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride (CAS 38936-62-8)
An In-depth Technical Guide to 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride (CAS 38936-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride, also known as O-(4-methylbenzyl)hydroxylamine hydrochloride, is a chemical compound with the CAS number 38936-62-8. This molecule belongs to the class of O-benzylhydroxylamines, which are recognized as versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry. Their utility stems from the reactive aminooxy group, which readily participates in the formation of oximes and other derivatives. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is presented below. It is important to note that while some data is available for this specific compound, other parameters are inferred from closely related analogs like O-benzylhydroxylamine hydrochloride due to a lack of specific experimental data.
| Property | Value | Source/Reference |
| CAS Number | 38936-62-8 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Melting Point | 220-230 °C | Commercial supplier data |
| Boiling Point | Data not available (likely decomposes) | N/A |
| Solubility | Soluble in water and alcohol solvents.[2] Inferred solubility in DMSO and dimethylformamide.[3] | [2][3] |
| Appearance | White crystalline powder (inferred from analog) | [2] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylbenzene group (a pair of doublets in the aromatic region), a singlet for the benzylic methylene protons (-CH₂-), a singlet for the methyl protons (-CH₃), and a broad signal for the aminooxy protons (-ONH₂), which may exchange with deuterium in deuterated solvents.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic methylene carbon, and the methyl carbon.
3.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to exhibit characteristic absorption bands for N-H stretching of the aminooxy group, C-H stretching of the aromatic and methyl/methylene groups, C=C stretching of the aromatic ring, and N-O stretching.
3.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₁NO) and fragmentation patterns characteristic of benzyl-oxygen bond cleavage.
Synthesis and Reactivity
4.1. Synthesis
A definitive, detailed experimental protocol for the synthesis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is not widely published. However, a general and plausible synthetic route can be inferred from methods used for analogous O-benzylhydroxylamines. A common approach involves the O-alkylation of a protected hydroxylamine derivative with 4-methylbenzyl halide, followed by deprotection and salt formation.
A potential synthetic pathway is visualized below:
Caption: A plausible synthetic pathway for the target compound.
4.2. Reactivity
The primary mode of reactivity for 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride involves the nucleophilic aminooxy group. This moiety readily reacts with aldehydes and ketones to form stable oxime ethers. This reaction, known as oxime ligation, is highly efficient and chemoselective, proceeding under mild conditions and often in aqueous media.[7]
Experimental Protocols
5.1. General Protocol for Oxime Formation
The following is a general experimental protocol for the formation of an oxime using an O-substituted hydroxylamine hydrochloride, which can be adapted for 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride.
Materials:
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Aldehyde or ketone
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1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
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Anhydrous ethanol or other suitable solvent
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Base (e.g., pyridine, sodium acetate)
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Standard laboratory glassware and purification supplies
Procedure:
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Dissolve the aldehyde or ketone (1.0 equivalent) in the chosen solvent in a round-bottom flask.
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Add 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride (1.1-1.5 equivalents) to the solution.
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Add a suitable base (1.5-2.0 equivalents) to neutralize the hydrochloride and facilitate the reaction.
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield the desired oxime ether.
Caption: A generalized experimental workflow for oxime formation.
Applications in Drug Discovery and Development
O-benzylhydroxylamine derivatives are valuable tools in drug discovery due to their ability to serve as bioisosteres and their involvement in the synthesis of various biologically active molecules.
6.1. Bioisosteric Replacement
The N,N,O-trisubstituted hydroxylamine moiety, which can be formed from O-substituted hydroxylamines, is being explored as a bioisostere for ether and branched alkyl groups. This substitution can lead to a reduction in lipophilicity (logP) while improving metabolic stability and reducing plasma protein binding, which are desirable properties in drug candidates.[8]
6.2. Synthesis of Bioactive Compounds
O-benzylhydroxylamines are key intermediates in the synthesis of a variety of compounds with therapeutic potential, including:
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β-lactamase inhibitors: These are crucial for combating antibiotic resistance.[3]
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Fluoroquinolone derivatives: This class of antibiotics has broad-spectrum activity.[3]
6.3. Potential as Enzyme Inhibitors
Recent research has highlighted the potential of O-alkylhydroxylamines as inhibitors of key enzymes involved in disease pathogenesis.
Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition
IDO1 is an enzyme that plays a critical role in immune suppression, particularly in the tumor microenvironment.[3] By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive milieu that allows cancer cells to evade the immune system. O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of IDO1.[3] The proposed mechanism involves the O-alkylhydroxylamine acting as a stable mimic of an alkylperoxy intermediate in the IDO1 catalytic cycle, thereby blocking its function.
Caption: Inhibition of the IDO1 pathway by O-alkylhydroxylamines.
Ribonucleotide Reductase (RNR) Inhibition
Ribonucleotide reductase is an essential enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides.[9] Inhibition of RNR is a validated strategy in cancer therapy. N-substituted hydroxylamines have been designed as radical scavengers that can inhibit bacterial RNR.[10] While direct evidence for the inhibition of human RNR by 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is lacking, the broader class of hydroxylamine derivatives represents a promising area for the development of novel RNR inhibitors.
Caption: The role of RNR in DNA synthesis and its inhibition.
Conclusion
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its utility as a building block for creating diverse molecular structures, coupled with the emerging biological activities of the O-benzylhydroxylamine class of compounds, makes it a subject of considerable interest for researchers. While a comprehensive dataset for this specific molecule is still developing, the available information and analogies to related compounds provide a strong foundation for its exploration in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylamine, O-((4-nitrophenyl)methyl)-, hydrochloride (1:1) | C7H9ClN2O3 | CID 74967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR spectrum [chemicalbook.com]
- 6. Hydroxylamine hydrochloride(5470-11-1) IR Spectrum [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
